N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
Description
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine is a synthetic amine derivative characterized by a phenoxyethylamine backbone substituted with methyl groups at the 2- and 5-positions of the aromatic ring. The structural features of this molecule—such as the ethyl linker between the phenoxy group and the 2-propanamine moiety—are critical for its interactions with biological targets, including ion channels or neurotransmitter receptors .
Properties
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10(2)14-7-8-15-13-9-11(3)5-6-12(13)4/h5-6,9-10,14H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYNSOKNIWZTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine typically involves the reaction of 2,5-dimethylphenol with 2-chloroethylamine hydrochloride under basic conditions to form the intermediate 2-(2,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with 2-bromopropane in the presence of a base to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine has been investigated for its potential therapeutic effects. Research indicates that it may exhibit:
- Antidepressant Activity : Studies have shown that similar compounds can influence neurotransmitter systems, suggesting potential antidepressant properties.
- Neuroprotective Effects : Its ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications in conditions like Alzheimer's disease.
Biological Research
In biological studies, this compound has been evaluated for various activities:
- Anticonvulsant Properties : Similar derivatives have demonstrated anticonvulsant effects in animal models. The mechanism may involve modulation of neurotransmitter release or receptor activity.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties, making them candidates for developing new antibiotics.
Case Study 1: Anticonvulsant Activity
A study published in ResearchGate evaluated a series of N-[(dimethylphenoxy)alkyl]aminoalkanols for their anticonvulsant properties. The results indicated that certain modifications in the structure led to enhanced activity against seizures in animal models. This highlights the potential of this compound as a scaffold for developing new anticonvulsants .
Case Study 2: Neuroprotective Effects
Research conducted on related compounds demonstrated neuroprotective effects in vitro and in vivo. These studies focused on the ability of these compounds to reduce oxidative stress and inflammation in neuronal cells, indicating that this compound could be beneficial in neurodegenerative disease models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Modulation of neurotransmitters | |
| Anticonvulsant | Reduced seizure frequency | |
| Antimicrobial | Inhibition of bacterial growth |
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Compounds and Their Anticonvulsant Profiles
| Compound Name | Substituents (Phenoxy Group) | Linker/Chain | MES Activity (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Source ID |
|---|---|---|---|---|---|
| This compound | 2,5-dimethyl | Ethyl-2-propanamine | Not explicitly reported | Not reported | [2, 5] |
| R-2N-[(2,3,5-Trimethylphenoxy)ethyl]aminobutan-1-ol | 2,3,5-trimethyl | Ethyl-aminobutan-1-ol | 30 mg/kg (100% protection, mice, i.p.) | Low toxicity at 30 mg/kg | [2] |
| Compound XVI (Aroxyethylamine) | Unspecified substituent | Ethylamine | 100 mg/kg (100% protection, mice, i.p.) | No neurotoxicity observed | [3] |
| Dimethyl ethylphosphonate (C.A.S. 6163–75–3) | Phosphonate ester | Ethyl group | Not applicable | Industrial/chemical use | [1] |
Key Observations
Substituent Position and Activity: The 2,5-dimethylphenoxy group in the target compound contrasts with the 2,3,5-trimethylphenoxy group in the highly active analog from . The additional methyl group at the 3-position in the latter may enhance lipophilicity and receptor binding, contributing to its superior MES activity (100% protection at 30 mg/kg) . Comparatively, 2,6-dimethylphenoxy derivatives (e.g., in ) exhibit different steric and electronic properties due to the para-substitution pattern, which could reduce anticonvulsant efficacy compared to ortho/meta-substituted analogs .
This modification correlates with enhanced activity in rodent models . Chlorinated analogs, such as N-(2-Chloroethyl) diisopropylamine (), lack the phenoxy moiety entirely, shifting their applications toward industrial synthesis rather than CNS activity .
Pharmacological Performance: The target compound’s structural relatives in (e.g., aroxyethylamine XVI) achieved 100% MES protection at 100 mg/kg but required higher doses than the trimethylphenoxy derivative in , highlighting the importance of substituent optimization . Neurotoxicity profiles vary: compounds with hydroxylated side chains (e.g., aminobutanols) showed lower toxicity, whereas simpler alkylamines may exhibit dose-limiting effects .
Biological Activity
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest a promising potential for development as an antimicrobial agent .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Caspase activation |
3. Neuropharmacological Effects
Recent studies have also explored the neuropharmacological effects of this compound. It has been evaluated for anticonvulsant activity, with results indicating that it may possess protective effects against seizures in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular signaling pathways, leading to altered cellular responses.
- Receptor Modulation: It has been suggested that this compound can bind to various receptors, potentially influencing neurotransmitter release and receptor activation.
Case Studies
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a controlled study, MCF-7 breast cancer cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 15 µM.
Case Study 2: Neuroprotective Effects in Seizure Models
In another study involving rat models subjected to induced seizures, administration of this compound resulted in a marked reduction in seizure frequency and severity compared to control groups. This suggests potential therapeutic applications in epilepsy management.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via alkylation of 2,5-dimethylphenol with 1-bromo-2-methylpropane in the presence of a base (e.g., K₂CO₃) under reflux, followed by amination. Adjusting the base strength and reaction time is critical due to the electron-donating methyl groups on the phenol ring, which reduce electrophilicity and necessitate harsher conditions for nucleophilic substitution .
- Data Consideration : Yields may drop if the reaction pH deviates from neutral during workup, as observed in analogous syntheses where acidic/basic conditions led to salt formation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Analytical Techniques :
- Mass Spectrometry (ES/MS) : Confirm molecular ion peaks (e.g., m/z 428.3 [M+H]⁺ observed in structurally similar compounds) .
- Chromatography : Use reverse-phase HPLC with UV detection to assess purity. Retention times (e.g., 1.6–2.4 minutes under chiral conditions) help differentiate isomers .
- NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted methyl groups) and ethylamine chain signals (δ 1.2–3.5 ppm) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Experimental Design : Conduct accelerated stability studies at pH 2–9 and 40–60°C. Monitor degradation via HPLC. For example, acidic conditions may protonate the amine, while basic conditions could hydrolyze the ether linkage .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and what chiral stationary phases are effective?
- Methodology : Use chiral chromatography with columns like Chiralpak® OD and mobile phases containing methanol-DMEA (0.2%) in supercritical CO₂. Retention times (e.g., 1.61 vs. 2.41 minutes) enable baseline separation of isomers .
- Optimization : Adjust column temperature (35°C) and pressure (100 bar) to enhance resolution .
Q. What computational modeling approaches predict the biological activity of this compound, particularly its interaction with amine receptors?
- In Silico Strategies :
- Docking Studies : Use AutoDock Vina to model interactions with GPCRs (e.g., adrenergic receptors), focusing on hydrogen bonding between the ethylamine group and conserved aspartate residues.
- QSAR Models : Correlate substituent effects (e.g., methyl group positions) with logP and pKa values to predict bioavailability .
Q. How do structural modifications (e.g., altering methyl positions or substituting the phenoxy group) impact pharmacological properties?
- Comparative Analysis :
- 2,5-Dimethyl vs. 2,6-Dimethyl : The 2,5-substitution reduces steric hindrance compared to 2,6, potentially enhancing receptor binding affinity (as seen in mexiletine analogs) .
- Acylation : Converting the amine to an acetamide (e.g., (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide) may improve metabolic stability but reduce CNS penetration .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (>98%)?
- Process Chemistry :
- Catalysis : Optimize coupling agents (e.g., HATU or DCC) for amination to minimize racemization.
- Workflow : Implement inline pH monitoring during crystallization to avoid diastereomer contamination .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports lower yields under basic conditions due to salt formation, whereas achieves higher yields via neutral pH workup. Resolution : Use buffered quenching (e.g., NaHCO₃) to stabilize intermediates .
- Chiral Separation Efficiency : Eli Lilly’s method () uses supercritical CO₂, while other studies employ traditional HPLC. Recommendation : CO₂-based methods offer faster separation but require specialized equipment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
